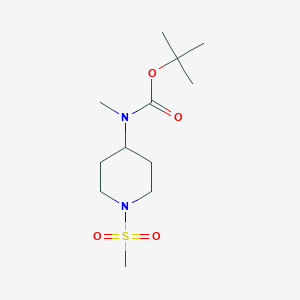

tert-Butyl methyl(1-(methylsulfonyl)piperidin-4-yl)carbamate

CAS No.:

Cat. No.: VC17430848

Molecular Formula: C12H24N2O4S

Molecular Weight: 292.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2O4S |

|---|---|

| Molecular Weight | 292.40 g/mol |

| IUPAC Name | tert-butyl N-methyl-N-(1-methylsulfonylpiperidin-4-yl)carbamate |

| Standard InChI | InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)13(4)10-6-8-14(9-7-10)19(5,16)17/h10H,6-9H2,1-5H3 |

| Standard InChI Key | VZDMCTYRWANYDZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCN(CC1)S(=O)(=O)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with a methyl carbamate group and at the 1-position with a methylsulfonyl group. The Boc group (tert-butyloxycarbonyl) protects the secondary amine, enabling selective functionalization during synthesis . Key structural attributes include:

-

Molecular Formula:

-

Molecular Weight: 306.38 g/mol

-

Functional Groups:

-

Tert-butyl carbamate (Boc) for amine protection.

-

Methylsulfonyl group () enhancing electrophilicity and hydrogen-bonding capacity.

-

Physicochemical Characteristics

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DCM, THF) due to the sulfonyl group .

-

Stability: Stable under acidic conditions but susceptible to Boc deprotection in strong acids (e.g., TFA) .

Synthetic Methodologies

Stepwise Synthesis

The synthesis typically involves three stages: piperidine protection, sulfonylation, and carbamate installation.

Piperidine Protection

Piperidine is initially Boc-protected using di-tert-butyl dicarbonate () under basic conditions (e.g., triethylamine in DCM) :

Yield: 85–90% under optimized conditions .

Sulfonylation

The protected piperidine undergoes sulfonylation with methanesulfonyl chloride ():

Key Conditions:

Methyl Carbamate Installation

The final step involves introducing the methyl carbamate via reaction with methyl chloroformate:

Optimized Parameters:

Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent Polarity | Dichloromethane (DCM) | Maximizes acylation efficiency |

| Temperature | 0–5°C (sulfonylation) | Reduces side reactions |

| Equivalents of Base | 2.1–3.0 | Ensures complete deprotonation |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR:

High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS)

Infrared Spectroscopy (IR)

Biological Activities and Applications

Enzyme Inhibition

Piperidine sulfonamides are known inhibitors of serine proteases and kinases. The methyl carbamate could modulate binding affinity by participating in hydrogen-bonding interactions .

Drug Intermediate Utility

This compound is employed in synthesizing kinase inhibitors and antipsychotic agents. For example, it serves as a precursor in modifying the piperidine scaffold for blood-brain barrier penetration .

Challenges and Future Directions

Synthetic Challenges

-

Deprotection Sensitivity: The Boc group requires careful handling under acidic conditions to avoid premature cleavage.

-

Stereochemical Control: Achieving axial/equatorial selectivity during sulfonylation remains problematic.

Research Opportunities

-

Structure-Activity Relationships (SAR): Systematic modifications to the sulfonyl and carbamate groups could optimize target binding.

-

In Vivo Studies: Pharmacokinetic profiling is needed to assess bioavailability and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume